molecular formula C21H14Cl2N2O3 B5161115 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide

Cat. No. B5161115
M. Wt: 413.2 g/mol
InChI Key: DLTNJIYTSPCZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as BCA or BCA-Na and has been used extensively in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of BCA is not well understood. However, it is believed that BCA binds to proteins and alters their structure and function. BCA has been shown to bind to serum albumin and other proteins in vitro.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. It has been shown to alter the structure and function of proteins. BCA has also been shown to alter the metabolism of cells. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using BCA in lab experiments include its ability to detect protein-ligand interactions, its ability to study the effects of drugs on the structure and function of proteins, and its ability to study the effects of drugs on the metabolism of cells. The limitations of using BCA in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving BCA. One direction is to study the effects of BCA on the metabolism of drugs in vivo. Another direction is to study the effects of BCA on the structure and function of proteins in vivo. Additionally, future research could focus on the development of new fluorescent probes based on the structure of BCA.

Synthesis Methods

The synthesis of BCA involves several steps. The first step is the reaction of 4-chlorophenol with sodium hydroxide to produce 4-chlorophenoxide. The second step is the reaction of 4-chlorophenoxide with 2-chloroacetic acid to produce 2-(4-chlorophenoxy)acetic acid. The third step is the reaction of 2-(4-chlorophenoxy)acetic acid with 2-amino-5-chlorobenzoxazole to produce N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide.

Scientific Research Applications

BCA has been used in several scientific research studies. It has been used as a fluorescent probe for the detection of protein-ligand interactions. BCA has also been used to study the binding of drugs to serum albumin. It has been used to study the effects of drugs on the structure and function of proteins. BCA has also been used to study the effects of drugs on the metabolism of cells.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c22-13-5-8-15(9-6-13)27-12-20(26)24-14-7-10-17(23)16(11-14)21-25-18-3-1-2-4-19(18)28-21/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTNJIYTSPCZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.